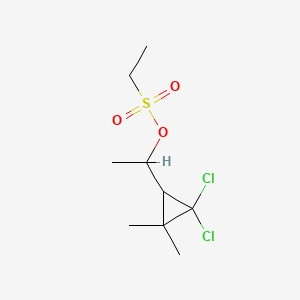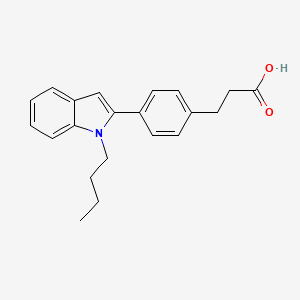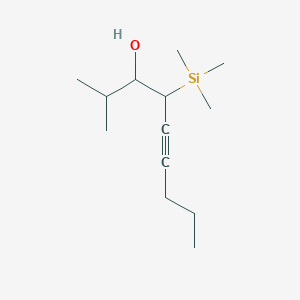
2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is an organic compound characterized by the presence of a trimethylsilyl group and a triple bond in its structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The trimethylsilyl group provides chemical inertness and a large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol typically involves the use of trimethylsilylating reagents to introduce the trimethylsilyl group into the molecule. One common method is the reaction of an alkyne with a trimethylsilyl chloride in the presence of a base, such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol involves its ability to undergo various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can participate in addition reactions, while the trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol: Similar structure but with a shorter carbon chain.
3-Methyl-1-(trimethylsilyl)-1-pentyn-3-ol: Another compound with a trimethylsilyl group and a triple bond.
Uniqueness
2-Methyl-4-(trimethylsilyl)non-5-yn-3-ol is unique due to its specific combination of a long carbon chain, a trimethylsilyl group, and a triple bond. This combination provides distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
87655-83-2 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
2-methyl-4-trimethylsilylnon-5-yn-3-ol |
InChI |
InChI=1S/C13H26OSi/c1-7-8-9-10-12(15(4,5)6)13(14)11(2)3/h11-14H,7-8H2,1-6H3 |
InChI Key |
WGPFDVPWJIGKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C(C(C)C)O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


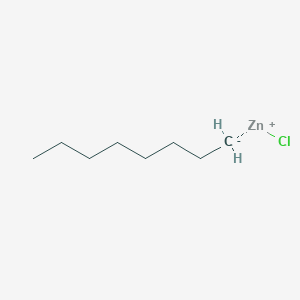
![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
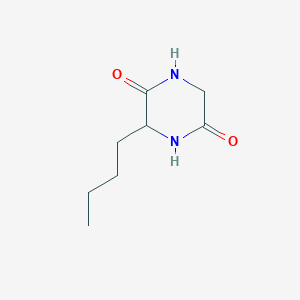
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)
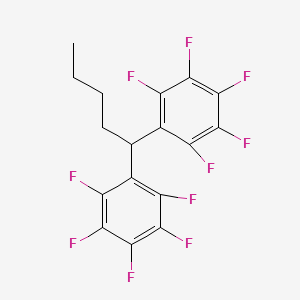
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)

![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)

![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
